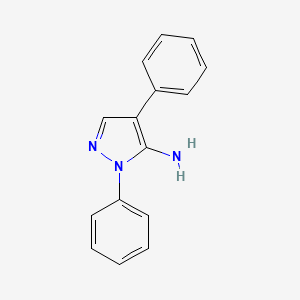

1,4-二苯基-1H-吡唑-5-胺

描述

1,4-diphenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H13N3 and its molecular weight is 235.29. The purity is usually 95%.

BenchChem offers high-quality 1,4-diphenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-diphenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

衍生物合成和化学反应

吡唑并[3,4-b]吡啶-5-甲酰胺衍生物的开发:Shaabani 等人(2009 年)的一项研究展示了一锅四组分反应,涉及 1,3-二苯基-1H-吡唑-5-胺,以产生一类新的吡唑并[3,4-b]吡啶-5-甲酰胺衍生物。这一过程在温和条件下进行,并产生有希望的结果 (Shaabani 等人,2009 年)。

3,5-二苯基-1H-吡唑衍生物的合成:1990 年,Younes、Atta 和 Metwally 描述了涉及 6-氨基-5-氰基-3-甲基-1,4-二苯基-1H,4H-吡喃并[2,3-c]吡唑的反应,从而合成各种新型吡唑衍生物 (Younes、Atta 和 Metwally,1990 年)。

还原胺化和抗菌筛选:Bawa、Ahmad 和 Kumar(2011 年)探索了 1,3-二苯基-1H-吡唑-4-甲醛的还原胺化,生成二苯基吡唑基甲基苯胺。这些化合物表现出显着的抗真菌活性,突出了它们在抗菌应用中的潜力 (Bawa、Ahmad 和 Kumar,2011 年)。

吡唑并[3,4-b]吡啶产物的合成:Ghaedi 等人(2015 年)通过吡唑-5-胺衍生物的缩合,实现了乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯的高效合成。该方法可用于制备 N 稠合杂环产物 (Ghaedi 等人,2015 年)。

吡唑并[3,4-d]嘧啶的一瓶合成:Yen 等人(2017 年)开发了一种使用 5-氨基吡唑的新型一瓶合成吡唑并[3,4-d]嘧啶的方法。该方法涉及 Vilsmeier 酰胺化和亚胺化反应,为这些化合物的有效合成铺平了道路 (Yen 等人,2017 年)。

吡唑衍生物的抗菌活性:Braibante 等人(2007 年)制备了一系列 1,5-二苯基-1H-吡唑-3-胺,并通过生物自显影试验证明了它们的抗菌活性。这些发现凸显了这些化合物在抗菌研究中的潜力 (Braibante 等人,2007 年)。

合成和抗病毒活性:Tantawy 等人(2012 年)合成了 4-取代的 3-甲基-1,5-二苯基-1H-吡唑,并评估了它们的抗病毒活性。他们的研究有助于理解这些化合物的抗病毒潜力 (Tantawy、Nasr、El-Sayed 和 Tawfik,2012 年)。

催化剂和化学相互作用

钯催化不对称烯丙基胺化:Togni 等人(1996 年)探索了在钯催化不对称烯丙基胺化中使用手性二茂铁吡唑配体。这项研究为催化领域做出了贡献,展示了吡唑衍生物在复杂化学反应中的有效性 (Togni 等人,1996 年)。

作为催化剂的羧酸锌(II)配合物:Matiwane、Obuah 和 Darkwa(2020 年)报道了(吡唑乙胺)锌(II)羧酸酯配合物的形成,该配合物可有效催化 CO2 和环己烯氧化物的共聚。这项研究突出了吡唑基化合物在催化中的作用 (Matiwane、Obuah 和 Darkwa,2020 年)。

安全和危害

未来方向

作用机制

Target of Action

1,4-Diphenyl-1H-pyrazol-5-amine is a pyrazole derivative . Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of these compounds are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .

Mode of Action

It’s known that pyrazole derivatives interact with their targets and cause changes that inhibit the growth and proliferation of the parasites . For instance, some pyrazole derivatives have shown to inhibit the enzyme monoamine oxidase , which could be one of the mechanisms involved.

Biochemical Pathways

The biochemical pathways affected by 1,4-diphenyl-1H-pyrazol-5-amine are likely related to the life cycle of the parasites. By inhibiting key enzymes or disrupting essential processes, the compound can prevent the parasites from multiplying and spreading . .

Result of Action

The result of the action of 1,4-diphenyl-1H-pyrazol-5-amine is the inhibition of the growth and proliferation of the parasites causing leishmaniasis and malaria . This leads to a reduction in the severity of these diseases and potentially contributes to their treatment .

属性

IUPAC Name |

2,4-diphenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3/c16-15-14(12-7-3-1-4-8-12)11-17-18(15)13-9-5-2-6-10-13/h1-11H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWIUGFQFNQLNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327866 | |

| Record name | 2,4-diphenylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666622 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

108719-40-0 | |

| Record name | 2,4-diphenylpyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-((2-ethoxyethyl)thio)-1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B3001370.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-methylphenyl)propanamide](/img/structure/B3001371.png)

![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3001377.png)

![9-(2,5-dimethylbenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3001385.png)

![2-{5-[(2-Methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B3001391.png)

![(2E)-3-{2-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3001392.png)

![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3001393.png)